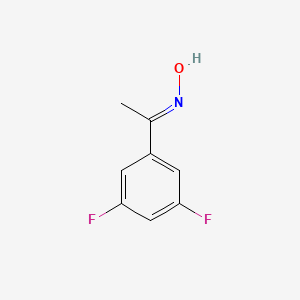

3',5'-二氟苯乙酮肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

While the provided papers do not directly discuss 3',5'-Difluoroacetophenone oxime, they do provide insight into the behavior of closely related compounds, specifically polyfluoroalkyl ketones. These compounds, such as 2,2,2-Trifluoroacetophenone, have been shown to be effective organocatalysts in various chemical reactions due to the presence of fluorine atoms which can influence the electronic properties of the molecule .

Synthesis Analysis

The synthesis of polyfluoroalkyl ketones, which are structurally similar to 3',5'-Difluoroacetophenone oxime, involves the introduction of fluorine atoms into the acetophenone framework. Although the exact synthesis of 3',5'-Difluoroacetophenone oxime is not detailed in the provided papers, it can be inferred that similar methods could be applied, with specific attention to the positioning of the fluorine atoms and the subsequent formation of the oxime group .

Molecular Structure Analysis

The molecular structure of polyfluoroalkyl ketones is characterized by the presence of fluorine atoms, which are highly electronegative. This characteristic likely affects the reactivity and stability of the oxime derivative, 3',5'-Difluoroacetophenone oxime. The fluorine atoms would withdraw electron density from the ketone group, potentially making the oxime formation more favorable .

Chemical Reactions Analysis

The papers discuss the use of polyfluoroalkyl ketones as organocatalysts in the epoxidation of alkenes and the oxidation of tertiary amines and azines to N-oxides. These reactions proceed with high chemoselectivity and yields, indicating that the fluorinated ketones are highly effective in facilitating these transformations. By extension, 3',5'-Difluoroacetophenone oxime may also exhibit unique reactivity patterns due to the influence of the fluorine atoms and the oxime functional group .

Physical and Chemical Properties Analysis

The physical and chemical properties of polyfluoroalkyl ketones are influenced by the strong electronegativity of fluorine. This can lead to increased acidity of the α-hydrogens and greater stability of the resulting anions. The oxime group in 3',5'-Difluoroacetophenone oxime would also contribute to the compound's properties, such as its boiling point, solubility, and potential for hydrogen bonding. These properties are crucial for the compound's behavior as a catalyst or reactant in chemical reactions .

科学研究应用

电化学性质

二-2-吡啶基酮肟 (dpk.oxime) 的第一个 Re(I)-羰基化合物,fac-Re(CO)3(dpk.oxime)Cl,表现出丰富的能谱和电化学性质。肟部分充当电子阱/库,其在非水介质中的第一个还原电位是溶剂依赖性的,并且受溶剂的质子接受能力控制。这表明在电化学研究和材料科学中具有潜在的应用 (Bakir, 1999)。

稳定性常数和感应效应

已经对甲基取代的邻羟基苯乙酮及其肟,包括 3',5'-二氟苯乙酮肟,进行了研究以了解它们的质子配体稳定性常数。这项研究有助于理解这些化合物中的感应效应和分子内氢键强度,这在配位化学和络合物形成研究中很有用 (Patel & Patel, 1972)。

抗菌活性

一系列 2,4-二氟苯基(哌啶-4-基)甲酮肟衍生物,其结构类似于 3',5'-二氟苯乙酮肟,显示出显着的体外抗菌和抗真菌活性。这表明二氟苯乙酮肟衍生物在开发新的抗菌剂中的潜力 (Mallesha & Mohana, 2014)。

酸诱导反应

研究 3-(2-乙酰苯基)悉酮肟,其结构与 3',5'-二氟苯乙酮肟相关,在酸性条件下,可以深入了解环化反应和肟化合物在不同化学环境中的行为。这些知识对于合成化学应用至关重要 (Saljoughian & Turnbull, 1988)。

贝克曼重排催化

已经对苯甲酮肟的贝克曼重排进行研究,它们类似于 3',5'-二氟苯乙酮肟。该过程由特定化合物催化,将肟转化为酰胺,表明在有机化学中具有合成转化的潜力 (Arisawa & Yamaguchi, 2001)。

从酸性溶液中提取铜

已经对使用各种苯乙酮肟(包括结构上与 3',5'-二氟苯乙酮肟相关的化合物)提取铜进行了研究。这些发现对于理解工业应用中的金属提取和回收过程非常重要 (Szymanowski et al., 1983)。

合成和生物活性

对各种肟化合物的合成和潜在生物活性的研究,包括结构上与 3',5'-二氟苯乙酮肟相关的化合物,有助于开发具有潜在治疗应用的新化合物 (Puntel et al., 2008)。

安全和危害

3’,5’-Difluoroacetophenone is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective gloves, protective clothing, eye protection, and face protection .

作用机制

Mode of Action

The mode of action of 3’,5’-Difluoroacetophenone oxime involves a series of chemical reactions. The compound is likely to undergo the Beckmann rearrangement, a reaction of oximes that can result in either amides or nitriles, depending on the starting material . The rearrangement of the oxime to the amide is generally achieved through conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond .

Biochemical Pathways

The compound’s potential to undergo the beckmann rearrangement suggests it may influence pathways involving amides or nitriles .

Result of Action

The compound’s potential to form amides or nitriles through the Beckmann rearrangement suggests it could have diverse effects depending on the specific context of its use .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3’,5’-Difluoroacetophenone oxime . For instance, the Beckmann rearrangement typically requires heat and an acidic environment .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 3',5'-Difluoroacetophenone oxime can be achieved through a two-step reaction process. The first step involves the synthesis of 3',5'-Difluoroacetophenone, which is then converted to the oxime derivative in the second step.", "Starting Materials": [ "2,4-difluoroacetophenone", "hydroxylamine hydrochloride", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3',5'-Difluoroacetophenone", "a. Dissolve 2,4-difluoroacetophenone in ethanol", "b. Add sodium hydroxide to the solution and stir for 30 minutes", "c. Filter the solution and wash the precipitate with water", "d. Dry the product to obtain 3',5'-Difluoroacetophenone", "Step 2: Conversion of 3',5'-Difluoroacetophenone to oxime derivative", "a. Dissolve 3',5'-Difluoroacetophenone in ethanol", "b. Add hydroxylamine hydrochloride to the solution and stir for 2 hours", "c. Filter the solution and wash the precipitate with water", "d. Dry the product to obtain 3',5'-Difluoroacetophenone oxime" ] } | |

CAS 编号 |

149773-89-7 |

分子式 |

C8H7F2NO |

分子量 |

171.14 g/mol |

IUPAC 名称 |

(NZ)-N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C8H7F2NO/c1-5(11-12)6-2-7(9)4-8(10)3-6/h2-4,12H,1H3/b11-5- |

InChI 键 |

OLANPVRYDYBVJT-WZUFQYTHSA-N |

手性 SMILES |

C/C(=N/O)/C1=CC(=CC(=C1)F)F |

SMILES |

CC(=NO)C1=CC(=CC(=C1)F)F |

规范 SMILES |

CC(=NO)C1=CC(=CC(=C1)F)F |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine](/img/structure/B3032283.png)

![Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)-](/img/structure/B3032288.png)

![[4-(Cyclobutylmethyl)oxan-4-yl]methanamine](/img/structure/B3032293.png)

![4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032295.png)

![2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine](/img/structure/B3032297.png)